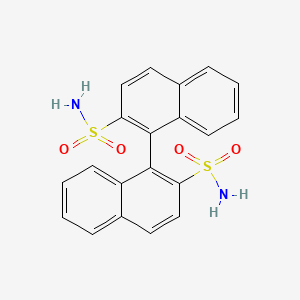

(R)-1,1'-binaphthyl-2,2'-disulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOMEMIQVSTVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245748-66-6, 1187629-41-9 | |

| Record name | 1245748-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1187629-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Key Methodology:

- Starting Material : (R)-BINOL, with an optical purity of >99% ee.

- Sulfonation : The process involves electrophilic aromatic substitution using sulfur trioxide or sulfuric acid derivatives under carefully controlled temperature conditions to prevent over-sulfonation or racemization.

- Reaction Conditions :

- Temperature: Typically around 80–120°C.

- Sulfonating agent: Sulfur trioxide or chlorosulfonic acid.

- Solvent: Often concentrated sulfuric acid or other inert solvents compatible with sulfonation.

Data Table 1: Typical Conditions for BINSA Synthesis

| Parameter | Value/Range | Remarks |

|---|---|---|

| Starting material | (R)-BINOL | >99% ee, purity confirmed by chiral HPLC |

| Sulfonating agent | Chlorosulfonic acid or SO3 | Controlled addition to prevent over-sulfonation |

| Temperature | 80–120°C | Maintained during sulfonation |

| Reaction time | 4–8 hours | Monitored via TLC or NMR |

| Work-up | Quenching with ice water | Neutralization and extraction |

The product, (R)-binaphthyl-2,2'-disulfonic acid , is purified via recrystallization or chromatography to obtain high purity and enantiomeric integrity.

Conversion of BINSA to the Disulfonamide

The critical step involves transforming the disulfonic acid into the corresponding disulfonamide. This is achieved through amide formation reactions, typically via activation of the sulfonic acid groups followed by nucleophilic attack by amines.

Method 1: Direct Amination Using Ammonia or Primary Amines

- Activation : The sulfonic acid groups are first converted into more reactive sulfonyl chlorides using reagents such as thionyl chloride or phosphorus oxychloride.

- Reaction Conditions :

- Reagents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

- Temperature: Reflux (~100°C).

- Atmosphere: Inert gas (nitrogen or argon).

- Amination : The activated sulfonyl chlorides are then reacted with ammonia or primary amines to form sulfonamides.

Data Table 2: Typical Conversion Conditions

| Step | Reagent/Conditions | Outcome |

|---|---|---|

| Activation of sulfonic acid | SOCl2, reflux, 2–4 hours | Formation of sulfonyl chlorides |

| Amide formation | Ammonia or primary amines, 0–25°C | Formation of disulfonamide |

| Purification | Recrystallization or chromatography | High purity (≥99%) disulfonamide |

Method 2: Alternative Route via Carbamate Intermediates

Some research indicates the use of carbamate intermediates to facilitate selective amide formation, especially when aiming for high stereoselectivity and yield.

Notable Research Findings and Data

- Research by Hatano et al. demonstrated the asymmetric synthesis of chiral BINSA from (R)-BINOL, emphasizing the importance of stereochemical integrity during sulfonation and subsequent amide formation.

- The process allows for scale-up, with successful exchange of the sulfonic acid groups to sulfonamides on scales exceeding 10 grams without loss of optical purity.

- The use of microwave-assisted sulfonation has been explored to reduce reaction times and improve yields, with conditions such as 200°C and 300 W microwave irradiation showing promising results.

Data Summary and Comparative Table

| Preparation Step | Reagents/Conditions | Yield/Enantioselectivity | Remarks |

|---|---|---|---|

| Asymmetric sulfonation of BINOL | SO3 or chlorosulfonic acid, 80–120°C | >95% yield, high ee | Controlled temperature prevents racemization |

| Activation to sulfonyl chlorides | SOCl2, reflux | Quantitative conversion | Essential for subsequent amide formation |

| Formation of disulfonamide | Ammonia or primary amines, 0–25°C | 80–95% yield, high purity | Maintains stereochemical integrity |

Analyse Chemischer Reaktionen

Types of Reactions

®-1,1’-binaphthyl-2,2’-disulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: The naphthyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

Chiral Ligand in Catalysis

(R)-1,1'-binaphthyl-2,2'-disulfonamide serves as an effective chiral ligand in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds by coordinating with metal ions to form chiral complexes. This property is exploited in various catalytic reactions, including:

- Asymmetric Hydrogenation : The compound is utilized in the hydrogenation of prochiral ketones and imines.

- C–C Bond Formation : It plays a role in reactions such as the Suzuki-Miyaura coupling and other cross-coupling reactions.

Case Study: Asymmetric Acylcyanation

A study demonstrated its effectiveness in asymmetric acylcyanation reactions, achieving high enantioselectivity (>90% ee) when used with specific substrates .

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.3 | Apoptosis via caspase activation |

| A549 | 8.9 | Cell cycle arrest at G2/M phase |

| HeLa | 6.4 | Induction of oxidative stress |

In one study, it demonstrated an IC50 value of 5.3 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These findings suggest its potential use as a therapeutic agent against bacterial infections .

Biological Research

Enzyme Mechanisms and Chiral Selectors

In biological studies, this compound is used to investigate enzyme mechanisms and as a chiral selector in chromatography. Its ability to interact with enzymes allows researchers to explore various biochemical pathways and reaction mechanisms.

Industrial Applications

Production of Fine Chemicals

The compound is utilized in the industrial production of fine chemicals and as a catalyst in various processes. Its effectiveness in asymmetric synthesis makes it valuable for producing chiral intermediates used in pharmaceuticals.

Wirkmechanismus

The mechanism by which ®-1,1’-binaphthyl-2,2’-disulfonamide exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound.

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Properties

| Compound | Molecular Formula | Molecular Weight | CAS RN | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | C22H18N2O4S2 | 462.52 | 1187629-41-9 | Sulfonamide | Asymmetric catalysis, ligand design |

| 2,2'-Dimethoxy-1,1'-binaphthalene | C22H18O2 | 314.37 | 35294-28-1 | Methoxy | Chiral auxiliary, coupling reactions |

| (R)-1,1’-Binaphthyl-2,2’-diamine | C20H16N2 | 284.36 | 18741-85-0 | Amine | Ligand precursor |

| (R)-1,1'-Binaphthyl-2,2'-diol | C20H14O2 | 286.33 | 18531-94-7 | Hydroxyl | Precursor for BINAM and derivatives |

Biologische Aktivität

(R)-1,1'-binaphthyl-2,2'-disulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique binaphthyl structure, which contributes to its biological properties. The presence of sulfonamide groups enhances its interactions with biological targets, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.

- Case Study : In one study, the compound demonstrated an IC50 value of 5.3 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.3 | Apoptosis via caspase activation |

| A549 | 8.9 | Cell cycle arrest at G2/M phase |

| HeLa | 6.4 | Induction of oxidative stress |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

- Research Findings : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in several models.

- Findings : In a lipopolysaccharide (LPS)-induced inflammation model, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 70% at a concentration of 10 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways and caspase activation.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G2/M), which is crucial for halting cancer cell proliferation.

- Cytokine Modulation : It modulates inflammatory responses by inhibiting cytokine release.

Q & A

Q. What are the established synthetic routes for (R)-1,1'-binaphthyl-2,2'-disulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonation of (R)-1,1'-binaphthyl-2,2'-diamine using sulfonyl chlorides under controlled conditions. A reported method involves reacting the diamine with sulfonyl chloride derivatives in anhydrous dichloromethane or toluene, using triethylamine as a base to neutralize HCl byproducts. Yields up to 92% are achievable with careful temperature control (0–25°C) and stoichiometric excess of sulfonyl chloride . Characterization relies on ¹H NMR (e.g., δ 10.4–10.6 ppm for NH protons), IR (S=O stretches at 1345 and 1163 cm⁻¹), and mass spectrometry (m/z = 717 for analogous disulfonamides) . Optimization may involve adjusting solvent polarity, reaction time, or purification via column chromatography.

Q. What safety protocols are critical for handling this compound in the laboratory?

While not classified as acutely toxic, proper handling requires PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Storage should be in a dry, ventilated area away from oxidizers, with containers tightly sealed to prevent moisture absorption . Spill management includes using inert absorbents and avoiding dust generation. Emergency procedures for exposure involve rinsing eyes/skin with water and seeking medical evaluation if irritation persists .

Q. How can researchers validate the enantiomeric purity of this compound?

Chiral HPLC or polarimetry are standard methods. For HPLC, chiral stationary phases (e.g., cellulose- or amylose-based columns) resolve enantiomers using hexane/isopropanol mobile phases. Polarimetric analysis compares the observed rotation against literature values for the (R)-enantiomer. X-ray crystallography may also confirm absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the N-N torsion angle in this compound influence enantioselectivity in asymmetric catalysis?

The axial chirality of the binaphthyl backbone creates a rigid scaffold, while sulfonamide substituents modulate the N-N torsion angle. Smaller angles (e.g., <30°) enhance steric discrimination in metal coordination, improving enantioselectivity in asymmetric transfer hydrogenation (ATH) of ketones. Computational studies (DFT) can model torsion effects on transition-state geometries . Experimental validation involves comparing catalytic outcomes of ligands with modified sulfonamide groups (e.g., aryl vs. alkyl) .

Q. What are the limitations of this ligand in ruthenium- or rhodium-catalyzed asymmetric reactions?

While effective in ATH, the disulfonamide’s strong σ-donor capacity can lead to slower reaction kinetics compared to phosphine ligands like BINAP. This is attributed to tighter metal-ligand binding, which may reduce substrate accessibility. Mitigation strategies include using polar aprotic solvents (e.g., DMF) or adding catalytic iodide ions to weaken metal-sulfonamide interactions .

Q. How can computational methods predict the ligand’s performance in novel catalytic systems?

Density Functional Theory (DFT) calculates key parameters: (1) Frontier molecular orbitals (HOMO/LUMO) to assess redox activity, (2) Gibbs free energy of metal-ligand complexation, and (3) non-covalent interaction (NCI) analysis to map steric/electronic effects. For example, studies on analogous Schiff bases show correlation between HOMO energy and catalytic turnover frequency .

Q. What are the strategies to resolve contradictory enantioselectivity data across different studies?

Discrepancies often arise from variations in metal precursors (e.g., [RuCl₂(p-cymene)]₂ vs. Rh(COD)₂OTf) or solvent polarity. Systematic optimization should include:

- Screening metal-ligand ratios (1:1 to 1:3)

- Testing solvent effects (THF vs. methanol)

- Evaluating temperature gradients (25–80°C) Cross-referencing with crystallographic data (e.g., Cambridge Structural Database) ensures alignment between predicted and observed stereochemical outcomes .

Methodological Guidance

Q. How to design a kinetic study for reactions catalyzed by this ligand?

- Use in situ IR or NMR to monitor substrate conversion.

- Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures.

- Compare turnover numbers (TON) and frequencies (TOF) with control ligands (e.g., BINAP) to assess efficiency .

Q. What techniques characterize the ligand’s stability under reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.